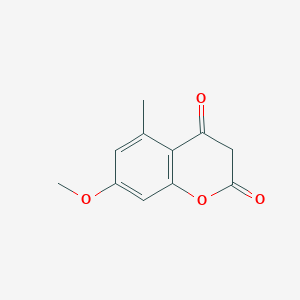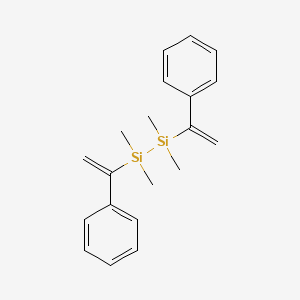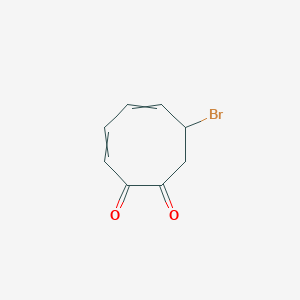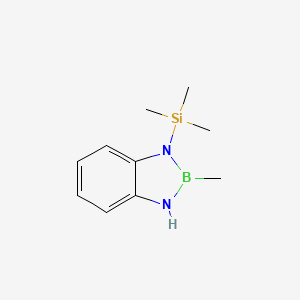
2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole is a unique organosilicon compound that features a benzodiazaborole ring system. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of both silicon and boron atoms within the same molecule provides unique reactivity and properties that can be exploited in different chemical processes.
Preparation Methods
The synthesis of 2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the reaction of a suitable precursor with trimethylsilyl reagents under controlled conditions. One common method involves the cyclization of a precursor containing both boron and nitrogen atoms in the presence of a trimethylsilyl group. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Chemical Reactions Analysis
2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its interaction with molecular targets through its boron and silicon atoms. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The pathways involved often include the formation of intermediate species that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Similar compounds to 2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole include other benzodiazaborole derivatives and organosilicon compounds. What sets this compound apart is the presence of both boron and silicon atoms within the same molecule, providing unique reactivity and properties. Other similar compounds include:
1,3,2-Benzodiazaborole: Lacks the trimethylsilyl group but shares the core structure.
Trimethylsilyl-substituted compounds: Contain the trimethylsilyl group but differ in the rest of the molecular structure.
Organoboron compounds: Feature boron atoms but may not have the same ring system or silicon atoms.
This unique combination of elements and structure makes this compound a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
61079-36-5 |
|---|---|
Molecular Formula |
C10H17BN2Si |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
trimethyl-(2-methyl-1H-1,3,2-benzodiazaborol-3-yl)silane |
InChI |
InChI=1S/C10H17BN2Si/c1-11-12-9-7-5-6-8-10(9)13(11)14(2,3)4/h5-8,12H,1-4H3 |
InChI Key |
OJAZERJEROCIHR-UHFFFAOYSA-N |
Canonical SMILES |
B1(NC2=CC=CC=C2N1[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
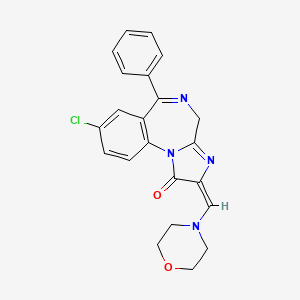
![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
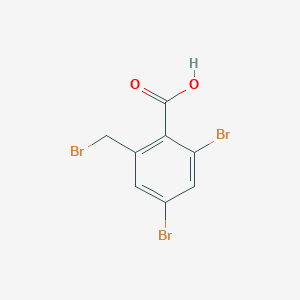


![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)

